molecular formula C14H14N6O4 B6295068 1,4-Bis(6-nitro-3-pyridyl)piperazine CAS No. 2340184-77-0

1,4-Bis(6-nitro-3-pyridyl)piperazine

Cat. No.: B6295068
CAS No.: 2340184-77-0
M. Wt: 330.30 g/mol
InChI Key: QCQAAJKHXNYIQM-UHFFFAOYSA-N
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Description

1,4-Bis(6-nitro-3-pyridyl)piperazine (CAS 2340184-77-0) is a nitropyridyl-functionalized piperazine compound of significant interest in medicinal chemistry research. This high-purity intermediate, with a molecular formula of C14H14N6O4 and a molecular weight of 330.3 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring two nitro-pyridine groups, is particularly valuable for exploring novel enzyme inhibitors. Recent scientific studies highlight that related pyridylpiperazine hybrid derivatives demonstrate potent inhibitory activity against the urease enzyme, a key target for combating pathogens like Helicobacter pylori and for addressing nitrogen management in agriculture . This suggests its potential application in developing new therapeutic agents or agrochemicals. The compound is characterized by a predicted density of 1.454 g/cm³ and a high predicted boiling point of 610.4 °C, indicating high stability . It is offered with the synonym Palbociclib-006 , pointing to its relevance in the development of pharmaceutical impurities and metabolites, which are critical for drug quality control and metabolic studies . This product is intended for research and development purposes in a controlled laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,4-bis(6-nitropyridin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c21-19(22)13-3-1-11(9-15-13)17-5-7-18(8-6-17)12-2-4-14(16-10-12)20(23)24/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQAAJKHXNYIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3=CN=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic aromatic substitution between piperazine and 3-bromo-6-nitropyridine. In this reaction, the piperazine acts as a bifunctional nucleophile, displacing bromide ions from two equivalents of the pyridine derivative. A representative procedure involves refluxing piperazine with 3-bromo-6-nitropyridine in acetonitrile at 95°C for 6 hours, yielding the target compound in ~70% purity. Key advantages include:

  • Solvent flexibility : Acetonitrile or n-butanol (130°C, 5 days) can be used.

  • Base selection : Potassium carbonate or cesium carbonate enhances reactivity.

Reaction Conditions Table

ParameterValueSource
Temperature95–130°C
Time6–24 hours
Yield40–76%
PurificationColumn chromatography (SiO₂)

Buchwald-Hartwig Amination

For higher regioselectivity, Buchwald-Hartwig amination has been employed. This palladium-catalyzed cross-coupling reaction uses:

  • Catalyst system : Pd₂(dba)₃/Xantphos

  • Substrate : Boc-protected piperazine and 3-bromo-6-nitropyridine.
    A 2025 study achieved a 76% yield by reacting 1-Boc-piperazine with 3-bromo-6-nitropyridine in tetrahydrofuran (THF) at 70°C under argon for 12 hours. The Boc group is subsequently removed via acidolysis (HCl/dioxane).

Direct Nitration of Preformed Piperazines

An alternative route involves nitrating pre-synthesized 1,4-di(3-pyridyl)piperazine. While less common due to safety concerns with nitric acid, this method proceeds via:

  • Formation of 1,4-di(3-pyridyl)piperazine via SNAr.

  • Nitration using fuming HNO₃/H₂SO₄ at 0°C.
    This two-step approach yields ~50% of the target compound but requires careful control of reaction stoichiometry to avoid over-nitration.

Key Intermediate: 1-Boc-4-(6-Nitro-3-pyridyl)piperazine

The Boc-protected derivative (CAS 571189-16-7) serves as a critical intermediate in multi-step syntheses. Its preparation involves:

Synthesis Protocol

  • Substrate : Boc-piperazine and 3-bromo-6-nitropyridine.

  • Conditions : Reflux in acetonitrile with Cs₂CO₃ (5 hours, 70°C).

  • Yield : 68–76% after silica gel chromatography.

Physicochemical Properties Table

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₄O₄
Molecular Weight308.33 g/mol
Boiling Point480.1°C at 760 mmHg
Density1.258 g/cm³

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve reaction rates but complicate purification.

  • n-Butanol balances reactivity and ease of workup for large-scale synthesis.

Catalytic Enhancements

Recent advances employ copper iodide/tert-butylmagnesium chloride systems to accelerate coupling steps, reducing reaction times to 2–5 hours.

Analytical Characterization

Key characterization data for this compound:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.55 (d, 2H, pyridyl-H), 7.89 (d, 2H, pyridyl-H), 3.72–3.68 (m, 8H, piperazine-CH₂).

  • FTIR : 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch).

Chromatographic Purity

  • HPLC : >95% purity using C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

  • Cost drivers : 3-Bromo-6-nitropyridine accounts for 62% of raw material costs.

  • Waste streams : Bromide salts require neutralization before disposal .

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro groups on the pyridine rings undergo reduction under catalytic hydrogenation or chemical reducing agents. For example:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C reduces the nitro groups to amines, yielding 1,4-bis(6-amino-3-pyridyl)piperazine .

  • Chemical Reduction : Sn/HCl in refluxing ethanol reduces nitro groups to amines with >80% efficiency.

Reaction ConditionsProductYieldReference
H₂ (1 atm), Pd-C, ethanol, 50°C1,4-Bis(6-amino-3-pyridyl)piperazine~85%
Sn, HCl, ethanol, reflux1,4-Bis(6-amino-3-pyridyl)piperazine>80%

The resulting diamine derivative is reactive toward electrophilic agents, enabling further functionalization (e.g., acylation or diazotization) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine rings undergo substitution at positions activated by the nitro groups. For instance:

  • Reaction with Hydrazine : Hydrazine replaces the nitro group at the 6-position under reflux in ethanol, forming 1,4-bis(6-hydrazinyl-3-pyridyl)piperazine .

  • Thiolation : Treatment with NaSH in DMF substitutes nitro groups with thiols, yielding 1,4-bis(6-mercapto-3-pyridyl)piperazine .

Reaction ConditionsProductYieldReference
Hydrazine hydrate, ethanol, reflux1,4-Bis(6-hydrazinyl-3-pyridyl)piperazine90%
NaSH, DMF, 100°C1,4-Bis(6-mercapto-3-pyridyl)piperazine75%

These substitutions are facilitated by the nitro group’s meta-directing effect, which activates the pyridine ring for nucleophilic attack .

Coordination Chemistry

The nitro groups and piperazine nitrogen atoms participate in metal coordination:

  • Transition Metal Complexes : Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol, confirmed by UV-Vis and IR spectroscopy .

  • Applications : These complexes exhibit potential as catalysts in oxidation reactions.

Metal SaltLigand Sites InvolvedStability Constant (log K)Reference
Cu(NO₃)₂Pyridine-N, Piperazine-N8.2 ± 0.3
FeCl₃Nitro-O, Piperazine-N6.9 ± 0.2

Alkylation and Acylation

The piperazine nitrogen atoms (though partially hindered by pyridyl groups) react with alkylating or acylating agents:

  • Methylation : Treatment with methyl iodide in acetonitrile produces 1,4-bis(6-nitro-3-pyridyl)-N,N'-dimethylpiperazine .

  • Boc Protection : Reaction with Boc anhydride in THF protects the piperazine nitrogens, yielding 1-Boc-4-(6-nitro-3-pyridyl)piperazine .

Reaction ConditionsProductYieldReference
CH₃I, K₂CO₃, acetonitrile, reflux1,4-Bis(6-nitro-3-pyridyl)-N,N'-dimethylpiperazine65%
Boc₂O, THF, RT1-Boc-4-(6-nitro-3-pyridyl)piperazine78%

Condensation Reactions

The reduced amino derivative reacts with carbonyl compounds:

  • Schiff Base Formation : Condensation with benzaldehyde in ethanol yields 1,4-bis(6-(benzylideneamino)-3-pyridyl)piperazine .

Reaction ConditionsProductYieldReference
Benzaldehyde, ethanol, reflux1,4-Bis(6-(benzylideneamino)-3-pyridyl)piperazine70%

Cyclization Reactions

The hydrazine derivative undergoes cyclization to form heterocycles:

  • Triazole Formation : Heating with acetic anhydride produces 1,4-bis(6-(1H-1,2,4-triazol-1-yl)-3-pyridyl)piperazine .

Reaction ConditionsProductYieldReference
Acetic anhydride, reflux1,4-Bis(6-(1H-1,2,4-triazol-1-yl)-3-pyridyl)piperazine86%

Key Research Findings

This compound’s versatility in reduction, substitution, and coordination chemistry makes it valuable for pharmaceutical and materials science research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(6-nitro-3-pyridyl)piperazine is not fully understood. its structural features suggest that it may interact with biological targets through its nitro and pyridine groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Pyridyl-Substituted Piperazines

describes tetradentate N-donor ligands based on piperazine with pyridyl substituents, such as 1,4-bis[(2-pyridinyl)methyl]piperazine (L1). These ligands are designed for copper(II) complexes with applications in DNA cleavage and catalysis. Compared to the nitro-substituted target compound, pyridyl-methyl derivatives exhibit:

  • Enhanced coordination capacity due to the flexibility of methylene linkers.
  • Lower steric hindrance , enabling better metal-ion binding .
Table 1: Key Properties of Pyridyl-Substituted Piperazines
Compound Substituents Application Key Finding
L1 (from ) (2-pyridinyl)methyl DNA cleavage, catalysis Forms stable Cu(II) complexes
Target Compound (Inferred) 6-nitro-3-pyridyl Hypothetical: Coordination, bioactivity Nitro groups may enhance redox activity

Piperazines with Aminopropyl Substituents

1,4-Bis(3-aminopropyl)piperazine derivatives () are notable for their antimalarial and kinase inhibitory activities. For example:

  • Antimalarial activity : Derivatives showed efficacy against chloroquine-resistant Plasmodium falciparum by inhibiting β-hematin formation .
Table 2: Bioactive Piperazine Derivatives
Compound Substituents Biological Activity Key Result
1,4-Bis(3-aminopropyl)piperazine 3-aminopropyl Antimalarial IC₅₀ < 1 µM against P. falciparum
5d () Arylidene-thiazolinone Kinase inhibition IC₅₀ = 0.041 µM for DYRK1A

Bromopropionyl and Dithiocarbamate Derivatives

  • 1,4-Bis(3-bromopropionyl)piperazine () serves as a precursor for antitumor agents. Derivatives like 4c, 4d, 4e exhibited up to 90% inhibition against HL-60 leukemia cells at 10 µM .
Table 3: Antitumor Piperazine Derivatives
Compound Substituents Tumor Model Inhibition at 10 µM
4d () Dithiocarboxypropionyl HL-60 leukemia 90%

Methacryloyl and Thiadiazole Derivatives

  • Poly(1,4-bis(methacryloyl)piperazine) () is synthesized via green methods using maghnite clay catalysts. It has applications in crosslinking and biomolecule separation, with polymer yields up to 59% .
  • Thiadiazole-bearing piperazines () exhibit antimicrobial activity, likely targeting enoyl-ACP reductase. Compound 6b (1,4-bis(5-(4-nitrophenylthio)-1,3,4-thiadiazol-2-yl)piperazine) showed potent inhibition against bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(6-nitro-3-pyridyl)piperazine?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, nitro-pyridyl derivatives can be prepared by reacting 6-nitro-3-pyridyl halides with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). A similar approach was used for synthesizing 1-methyl-4-(6-nitro-3-pyridyl)piperazine, where nitro-substituted pyridine intermediates were coupled with piperazine derivatives . Post-synthesis, the product is purified via column chromatography or recrystallization.

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm proton and carbon environments, focusing on aromatic pyridyl and piperazine ring signals. IR spectroscopy verifies nitro group stretching vibrations (~1520–1350 cm1^{-1}) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values.
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions, as demonstrated for analogous Schiff base piperazine derivatives .

Advanced Research Questions

Q. What computational strategies are effective for studying DNA-binding interactions?

  • Methodological Answer :

  • Conformational Analysis : Use semi-empirical methods (e.g., AM1 in Spartan06) to identify the most stable conformer for docking studies .
  • Molecular Docking : Employ AutoDock Vina with a rigid DNA (PDB: 1BNA) and flexible ligand. Define a 40Å × 40Å × 40Å grid box around the DNA minor/major groove. Assign Kollman charges to DNA and Geistinger partial charges to the ligand. Binding affinities (ΔG) ≤-7 kcal/mol suggest strong interactions, as seen in analogous nitro-phenyl piperazine-DNA studies .
  • MD Simulations : Validate docking results with 100-ns simulations (e.g., GROMACS) to assess binding stability.

Q. How do substituent electronic effects influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (EWGs, e.g., -NO₂) enhance binding affinity by increasing electrophilicity. For example, para-nitro substituents on phenylsulfonyl piperazines improved DPP-IV inhibition by 30% compared to electron-donating groups (EDGs) .
  • Experimental Design : Synthesize derivatives with varying substituents (e.g., -Cl, -CF₃) and compare IC₅₀ values in enzyme assays. Use Hammett constants (σ) to quantify electronic effects.

Q. What challenges arise in resolving conformational isomers during structural analysis?

  • Methodological Answer :

  • Dynamic NMR : Detect slow interconversion of chair/boat piperazine conformers at low temperatures (e.g., -40°C in CDCl₃).
  • DFT Calculations : Compare relative energies of conformers (e.g., ΔE < 2 kcal/mol indicates coexisting isomers). For 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, four low-energy conformers were identified via AM1, with energy differences <1.5 kcal/mol .
  • Crystallographic Twinning : Address overlapping diffraction patterns using SHELXL refinement tools for twinned crystals .

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